Penta-N-Boc Tobramycin Penta-O-carbamoyl Penta-N-Boc Tobramycin Penta-O-carbamoyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203172
InChI:
SMILES:
Molecular Formula: C₄₈H₈₂N₁₀O₂₄
Molecular Weight: 1183.22

Penta-N-Boc Tobramycin Penta-O-carbamoyl

CAS No.:

Cat. No.: VC0203172

Molecular Formula: C₄₈H₈₂N₁₀O₂₄

Molecular Weight: 1183.22

* For research use only. Not for human or veterinary use.

Penta-N-Boc Tobramycin Penta-O-carbamoyl -

Specification

Molecular Formula C₄₈H₈₂N₁₀O₂₄
Molecular Weight 1183.22

Introduction

Chemical Structure and Properties

Molecular Composition

Penta-N-Boc Tobramycin Penta-O-carbamoyl possesses a precisely defined molecular structure that contributes to its functionality as a protected intermediate form of Tobramycin. The chemical characteristics of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₄₈H₈₂N₁₀O₂₄
Molecular Weight1183.22 g/mol
Accurate Mass1182.55
Product FormatNeat

The compound features 48 carbon atoms, 82 hydrogen atoms, 10 nitrogen atoms, and 24 oxygen atoms, reflecting its complex structure with multiple protecting groups integrated into the Tobramycin scaffold .

IUPAC Nomenclature

The full IUPAC name provides a systematic description of the compound's chemical structure:

tert-butyl ((1S,2R,3S,4S,5R)-5-((tert-butoxycarbonyl)amino)-4-(((2S,3R,4S,5S,6R)-4-((tert-butoxycarbonyl)amino)-3,5-bis(carbamoyloxy)-6-((carbamoyloxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,5S,6R)-3-((tert-butoxycarbonyl)amino)-6-(((tert-butoxycarbonyl)amino)methyl)-5-(carbamoyloxy)tetrahydro-2H-pyran-2-yl)oxy)-3-(carbamoyloxy)cyclohexyl)carbamate

This extensive name details the connection points and stereochemistry of the various functional groups, highlighting the complexity of this modified compound.

Relationship to Tobramycin

Derivation and Function

Penta-N-Boc Tobramycin Penta-O-carbamoyl is derived from Tobramycin, which is an aminoglycoside antibiotic used in treating various bacterial infections . The unmodified Tobramycin contains multiple amino and hydroxyl groups that make it highly reactive in chemical synthesis contexts. The addition of protecting groups in Penta-N-Boc Tobramycin Penta-O-carbamoyl serves several important functions:

  • Prevention of unwanted reactions at the protected nitrogen and oxygen centers

  • Enabling of selective chemical modifications at unprotected sites

  • Allowing for controlled deprotection under specific conditions to reveal reactive sites in a predetermined sequence

  • Enhancing solubility in organic solvents commonly used in chemical synthesis

These characteristics make the compound an invaluable intermediate in the development of novel Tobramycin derivatives with potentially enhanced pharmacological properties .

Significance in Antibiotic Development

As an intermediate in the synthesis of Tobramycin derivatives, Penta-N-Boc Tobramycin Penta-O-carbamoyl plays a crucial role in addressing the significant and critical need for novel antibacterial treatments in the medical field . The strategic protection of key functional groups allows medicinal chemists to:

  • Create structural analogs with potentially improved efficacy against resistant bacterial strains

  • Modify the pharmacokinetic properties to enhance therapeutic outcomes

  • Reduce side effects commonly associated with aminoglycoside antibiotics

  • Develop targeted delivery mechanisms for improved specificity

The compound's appearance in patent literature related to bacterial infection treatments underscores its importance in pharmaceutical research and development aimed at addressing antimicrobial resistance challenges .

ParameterRecommended Condition
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
FormatNeat
Shelf LifeShort (requires verification before use)

The requirement for storage at -20°C suggests potential temperature sensitivity, likely due to the nature of the protecting groups which may be susceptible to degradation under warmer conditions .

Stability Considerations

Product information from suppliers indicates that Penta-N-Boc Tobramycin Penta-O-carbamoyl has a "short shelf life," highlighting the importance of verifying the expiration date before use in research applications . This limited stability is likely attributable to several factors:

  • Potential hydrolysis of the carbamoyl protecting groups under ambient conditions

  • Possible degradation of the tert-butyloxycarbonyl (Boc) groups, which are known to be sensitive to acidic conditions

  • Structural complexity that may contribute to various decomposition pathways

Researchers should be aware of these stability limitations when planning experimental timelines involving this compound.

Applications in Research and Development

Pharmaceutical Research Applications

Penta-N-Boc Tobramycin Penta-O-carbamoyl serves as a critical intermediate in pharmaceutical research focused on developing novel antibacterial treatments . Its structure, with strategically placed protecting groups, facilitates:

  • Selective functionalization of the Tobramycin scaffold at specific positions

  • Synthesis of libraries of Tobramycin derivatives for structure-activity relationship studies

  • Development of hybrid molecules combining Tobramycin with other bioactive moieties

  • Investigation of modified aminoglycosides with potentially improved therapeutic profiles

These research applications directly address the significant need for new antibacterial treatments in the medical field, particularly in contexts where existing antibiotics face resistance challenges .

Synthetic Methodology Development

Beyond its specific role in antibiotic development, Penta-N-Boc Tobramycin Penta-O-carbamoyl also contributes to broader advances in synthetic organic chemistry methodology. The compound exemplifies sophisticated protection strategies for complex polyhydroxylated and polyaminated structures, providing valuable insights for chemists working with similarly complex natural products and their derivatives.

The specific pattern of protection—five Boc groups on nitrogen atoms and five carbamoyl groups on oxygen atoms—represents a carefully designed approach to differential protection that enables selective chemical transformations on the Tobramycin scaffold .

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